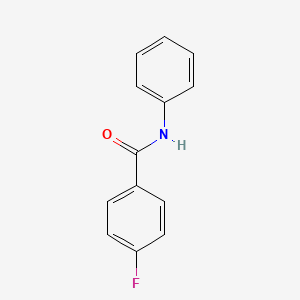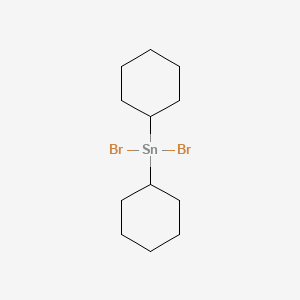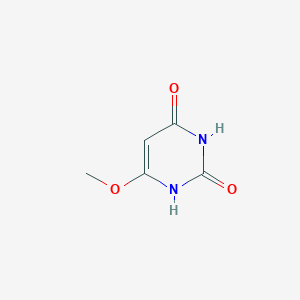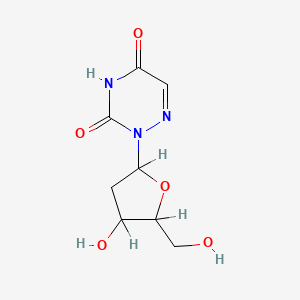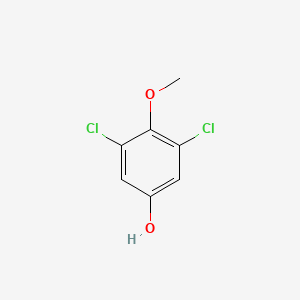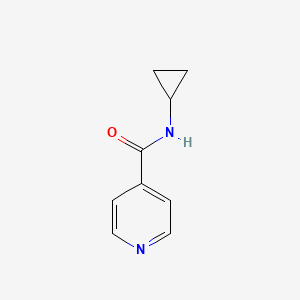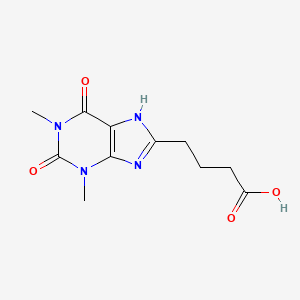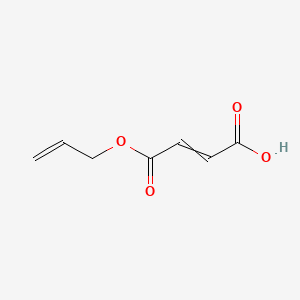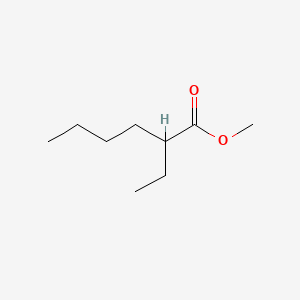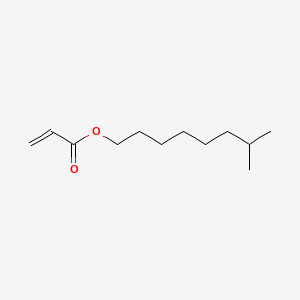
5-bromo-3-(2-nitroethenyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-3-(2-nitroethenyl)-1H-indole is a chemical compound that has been the subject of interest for scientific research due to its potential applications in various fields. This compound is also known as 5-Br-3-(2-NO2-ethenyl)-indole or simply as BNEI.
Scientific Research Applications
1. Structural Analysis and Conformation
The structural and conformational aspects of similar compounds, like 3-substituted 5-nitroindoles, have been explored. These studies provide insights into the nitro group's rotation and the conformation of the propyl subunits in the compounds (Garcia, Billodeaux, & Fronczek, 1999).
2. Nanoparticle Formation and Fluorescence
Nanoparticles of 3-styrylindoles, including variants of 5-bromo-1H-indole, demonstrate the capability to form spherical nanoparticles with controlled sizes. These nanoparticles exhibit unique fluorescence properties, which can be significant in applications like bioimaging and sensing (Singh & Ansari, 2017).
3. Synthesis of Functionally Substituted Nitro Precursors
The synthesis of indolylnitroethylphosphonates and indolylnitronitropropanoates involves reactions that lead to functionally substituted nitro precursors, highlighting the chemical versatility of indole derivatives for developing biologically active compounds (Sarkisyan et al., 2003).
4. Molecular Interactions and Crystallography
The study of molecular interactions, Hirshfeld surface analysis, and characterization of similar indole compounds, such as 5-bromo-1H-indole-3-carbaldehyde derivatives, is crucial for understanding the crystalline properties and potential pharmaceutical applications (Barakat et al., 2017).
5. Synthesis of Indole Derivatives
The synthesis of various indole derivatives, such as 5-bromo-3-[(3,4,5-trimethoxy-phenyl) thio]-1H-indole, demonstrates the chemical reactivity and potential for creating complex molecules with specific properties, which can be explored for various scientific applications (Zhao-chan, 2013).
properties
IUPAC Name |
5-bromo-3-(2-nitroethenyl)-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2/c11-8-1-2-10-9(5-8)7(6-12-10)3-4-13(14)15/h1-6,12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIAWMREHPRQEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)C=C[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20358353 |
Source


|
| Record name | 5-bromo-3-(2-nitroethenyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-3-(2-nitroethenyl)-1H-indole | |
CAS RN |
25217-77-0 |
Source


|
| Record name | 5-bromo-3-(2-nitroethenyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

